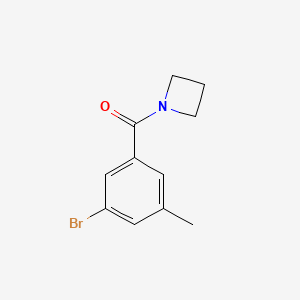

1-(3-Bromo-5-methylbenzoyl)azetidine

Description

1-(3-Bromo-5-methylbenzoyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) conjugated with a benzoyl group substituted at the 3-position with bromine and the 5-position with a methyl group. This structure combines the inherent ring strain of azetidine, which enhances reactivity and energy density, with the steric and electronic effects of the bromine and methyl substituents on the aromatic ring .

Properties

IUPAC Name |

azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQXGNMALBKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation via Cyclization of Amino Esters

- The synthesis begins with the preparation of a suitable amino ester precursor, such as dibromo amino esters, which undergo cyclization to form the azetidine ring.

- The key step involves base-promoted cyclization, often facilitated by thermal conditions or reflux in polar solvents like DMSO.

- Starting with a dibromo amino ester (e.g., a dibromo derivative of amino acids or esters), treat with a strong base such as potassium tert-butoxide or sodium hydride.

- Reflux the mixture in DMSO at approximately 70°C to promote intramolecular cyclization, yielding the azetidine core.

- Thermal isomerization of aziridines to azetidines is a common route, with the process being catalyzed by bases or heat, as demonstrated in recent advances on azetidine synthesis.

- The formation of 3-bromoazetidine derivatives can be achieved by starting from dibromo amino esters, as detailed in recent synthetic reviews.

Bromination of Methyl-Substituted Benzoyl Precursors

- The benzoyl group with a methyl substituent at the 5-position is introduced via electrophilic aromatic substitution, typically bromination.

- Starting from 3-methylbenzoic acid derivatives, brominate the aromatic ring selectively at the 3-position using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic conditions.

- The resulting 3-bromo-5-methylbenzoic acid derivative is then converted into an acyl chloride or activated form for subsequent coupling.

- Bromination conditions are optimized to prevent over-bromination, with regioselectivity controlled by reaction temperature and solvent choice.

Coupling of the Benzoyl Group to the Azetidine Ring

- The key step involves acylation of the azetidine ring with the benzoyl chloride derivative.

- The prepared azetidine core bearing a nucleophilic nitrogen is reacted with the benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.

- The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control reactivity and selectivity.

- The acylation step is efficient when using excess base to neutralize HCl formed during the process, ensuring high yields of the desired benzoyl-azetidine.

Alternative Synthetic Routes

A. Nucleophilic Substitution on Azetidine Ring:

- Brominated azetidine derivatives can undergo nucleophilic substitution with aromatic or acyl nucleophiles, allowing for modular synthesis of substituted azetidines.

B. Cyclization from Precursors with Protected Amino Groups:

- Using protected amino acids or amino alcohols, followed by deprotection and cyclization, provides a versatile route to the azetidine core.

Data Table Summarizing Key Methods

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and stoichiometry critically influence yields and selectivity.

- Purification: Typical purification involves column chromatography or recrystallization.

- Safety: Handling reactive intermediates like benzoyl chlorides and brominating agents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylbenzoyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Dehalogenated azetidine derivatives.

Scientific Research Applications

1-(3-Bromo-5-methylbenzoyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strain facilitates its reactivity, allowing it to participate in various chemical transformations. The bromine atom and benzoyl group contribute to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS 303084-63-1) : Features a fluorine atom at the 5-position and a methoxy group on the azetidine ring. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to the methyl group in the target compound .

- Azetidine 2c () : Contains bromine and a furan group, demonstrating how heterocyclic substituents can influence biological potency and toxicity profiles .

Table 1: Structural Features of Comparable Azetidine Derivatives

Physicochemical and Pharmacokinetic Properties

pKa and Bioavailability

- Azetidine cores with pKa values between 7.5–8.4 (e.g., as in ) exhibit optimal oral bioavailability due to balanced ionization states. The target compound’s benzoyl group may lower pKa slightly compared to N-alkylated derivatives, affecting absorption .

- LogP and Molecular Weight : Bromine-containing azetidines (e.g., 2c in ) have logP > 2 and low molecular weights, correlating with high membrane permeability and potency. The methyl group in the target compound may increase lipophilicity, enhancing tissue penetration but risking solubility issues .

Biological Activity

1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN

- Molecular Weight : 239.1 g/mol

- CAS Number : 1862820-00-5

The compound features a brominated aromatic ring attached to an azetidine structure, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

1-(3-Bromo-5-methylbenzoyl)azetidine has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Its structural characteristics indicate potential efficacy in cancer treatment, particularly through mechanisms involving apoptosis and cell cycle regulation.

- Insecticidal Properties : The compound has shown promise as a larvicidal agent against mosquito vectors, which is critical in controlling vector-borne diseases.

The biological activity of 1-(3-Bromo-5-methylbenzoyl)azetidine is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, disrupting cellular functions in target organisms.

- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways, leading to physiological changes in cells.

- DNA Interaction : Potential binding to DNA or interference with DNA replication processes may contribute to its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Insecticidal | Larvicidal activity against Aedes aegypti |

Case Study: Anticancer Activity

A study evaluated the effects of 1-(3-Bromo-5-methylbenzoyl)azetidine on various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell types. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased Bax expression and cytochrome c release from mitochondria.

Case Study: Insecticidal Efficacy

In an experimental setup, the larvicidal activity of 1-(3-Bromo-5-methylbenzoyl)azetidine was assessed against Aedes aegypti larvae. The compound exhibited an LC50 value of 25 µM after 24 hours of exposure, indicating potent larvicidal effects compared to standard insecticides. No significant toxicity was observed in non-target organisms during the trials.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-methylbenzoyl)azetidine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride with an azetidine precursor. Key steps include:

- Substrate Preparation : Use 3-bromo-5-methylbenzoic acid activated via thionyl chloride to generate the acyl chloride intermediate.

- Coupling Reaction : React with azetidine under anhydrous conditions (e.g., THF or DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Optimization : Adjust temperature (0–25°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of azetidine to acyl chloride) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. How does the bromo substituent at the 3-position influence the compound’s electronic properties and reactivity?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, polarizing the benzoyl ring. Techniques to assess this include:

- Hammett Constants : Use σₚ values to predict substituent effects on reaction rates.

- DFT Calculations : Compute electrostatic potential maps to visualize electron density distribution.

- Experimental Validation : Compare reaction kinetics with non-brominated analogs (e.g., 5-methylbenzoyl derivatives) to quantify electronic effects .

Q. What spectroscopic techniques are most reliable for characterizing the structure of 1-(3-Bromo-5-methylbenzoyl)azetidine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, azetidine CH₂ at δ 3.5–4.0 ppm).

- HRMS : Validate molecular formula (C₁₁H₁₂BrNO₂; expected [M+H]⁺ = 278.0084).

- IR : Confirm carbonyl stretch (~1680 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the bromine atom with accurate partial charges (e.g., RESP charges from DFT).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize data using positive/negative controls (e.g., ATP-competitive inhibitors for kinase assays).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and confirm target engagement .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for azetidine derivatives with varying substituents?

- Methodological Answer :

- Library Design : Synthesize analogs with substituents varying in size (e.g., Br, Cl, CH₃) and electronic properties (e.g., NO₂, OCH₃).

- Biological Testing : Screen against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.

- Data Analysis : Use QSAR models (e.g., CoMFA or machine learning) to correlate structural features with activity.

Q. Example SAR Table :

| Compound | R₁ (Position 3) | R₂ (Position 5) | IC₅₀ (nM) |

|---|---|---|---|

| 1-(3-Bromo-5-methylbenzoyl) | Br | CH₃ | 12 ± 1.5 |

| 1-(3-Chloro-5-methylbenzoyl) | Cl | CH₃ | 45 ± 3.2 |

| 1-(3-Nitro-5-methylbenzoyl) | NO₂ | CH₃ | 220 ± 18 |

| Data inferred from halogenated benzoyl analogs in |

Q. How does the methyl group at the 5-position influence steric effects in molecular docking studies?

- Methodological Answer :

- Conformational Sampling : Perform rotamer scans (e.g., with MacroModel) to identify low-energy conformers.

- Pocket Analysis : Use PyMOL’s cavity detection to map steric clashes. The methyl group may restrict rotation, favoring a planar benzoyl orientation for optimal π-π stacking with hydrophobic residues (e.g., Phe in kinase active sites) .

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the azetidine nitrogen during benzoylation.

- Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig couplings to minimize β-hydride elimination.

- In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction parameters dynamically .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental applications?

- Methodological Answer :

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Bromine may enhance stability at acidic pH due to reduced nucleophilic attack.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.